2-Amino-3-hydroxyquinoline

Physicochemical profiling Drug-likeness prediction ADME property optimization

2-Amino-3-hydroxyquinoline (CAS 90417-14-4, C9H8N2O, MW 160.17 g/mol) is a dual-substituted quinoline scaffold bearing an amino group at position 2 and a hydroxyl group at position 3. Unlike mono-substituted quinoline analogs such as 2-aminoquinoline or 3-hydroxyquinoline, this compound presents both hydrogen bond donor (HBD=2) and acceptor (HBA=3) groups in an ortho-arrangement on the pyridine ring, with a computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 59.1 Ų.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8581490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxyquinoline
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)N)O
InChIInChI=1S/C9H8N2O/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H,(H2,10,11)
InChIKeyVXHIKEMNMTYCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxyquinoline Differentiation Guide: Why Dual Substitution Matters for Research Procurement


2-Amino-3-hydroxyquinoline (CAS 90417-14-4, C9H8N2O, MW 160.17 g/mol) is a dual-substituted quinoline scaffold bearing an amino group at position 2 and a hydroxyl group at position 3 [1]. Unlike mono-substituted quinoline analogs such as 2-aminoquinoline or 3-hydroxyquinoline, this compound presents both hydrogen bond donor (HBD=2) and acceptor (HBA=3) groups in an ortho-arrangement on the pyridine ring, with a computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 59.1 Ų [2]. These physicochemical parameters fundamentally differentiate it from the more widely studied 8-hydroxyquinoline scaffold (HBD=1, TPSA=33.1 Ų) and create a distinct profile for applications requiring specific metal chelation geometry, tautomeric behaviour, or hydrogen-bonding capacity [3].

Why 2-Amino-3-hydroxyquinoline Cannot Be Replaced by Generic 8-Hydroxyquinoline or Mono-Substituted Quinoline Analogs


Procurement decisions involving quinoline derivatives frequently treat 8-hydroxyquinoline or 2-aminoquinoline as interchangeable building blocks for metal chelation or biological probe applications. However, this assumption fails for 2-amino-3-hydroxyquinoline due to three quantifiable structural divergences: (i) the ortho amino-hydroxy arrangement on the pyridine ring enables a 1,2-chelation motif distinct from the 1,4-chelation geometry of 8-hydroxyquinoline, fundamentally altering metal ion selectivity [1]; (ii) the presence of dual donor/acceptor groups (HBD=2 vs. HBD=1 for 8-hydroxyquinoline; TPSA=59.1 vs. 33.1 Ų) shifts both lipophilicity and membrane permeability profiles [2]; and (iii) computational studies demonstrate that 2-hydroxyquinoline and 3-hydroxyquinoline constitutional isomers exhibit different tautomeric equilibria and proton affinities, a phenomenon further modulated when an additional amino substituent is present at the 2-position [3]. These factors collectively mean that substitution with a generic hydroxyquinoline or aminoquinoline will not reproduce the same reactivity, binding, or physicochemical behaviour.

Quantitative Differentiation Evidence for 2-Amino-3-hydroxyquinoline Relative to Closest Analogs


Higher Topological Polar Surface Area (TPSA) vs. 8-Hydroxyquinoline and 3-Hydroxyquinoline Alters Permeability Profile

2-Amino-3-hydroxyquinoline exhibits a TPSA of 59.1 Ų, which is 78.5% higher than the 33.1 Ų value shared by both 3-hydroxyquinoline and 8-hydroxyquinoline [1]. This difference arises from the additional amino group contributing polar surface area and an extra hydrogen bond donor. The elevated TPSA, combined with a lower XLogP3 (1.5 vs. 2.1 for 3-hydroxyquinoline and 2.0 for 8-hydroxyquinoline), predicts reduced passive membrane permeability relative to mono-substituted analogs [2]. For researchers selecting a quinoline scaffold where blood-brain barrier penetration or cellular uptake must be modulated, these quantitative differences in TPSA and logP provide a measurable basis for choosing 2-amino-3-hydroxyquinoline over the more lipophilic 8-hydroxyquinoline series.

Physicochemical profiling Drug-likeness prediction ADME property optimization

Different Metal Chelation Geometry: Ortho 1,2-N,O vs. 1,4-N,O Mode of 8-Hydroxyquinoline

2-Amino-3-hydroxyquinoline positions its amino and hydroxyl groups in an ortho (1,2-) arrangement on the pyridine ring, enabling formation of a five-membered chelate ring upon metal coordination. In contrast, 8-hydroxyquinoline coordinates via a 1,4-N,O arrangement forming a five-membered chelate ring involving the quinoline nitrogen and the hydroxyl at position 8 [1]. Computational studies on hydroxyquinoline isomers demonstrate that the relative positioning of the hydroxyl group on the pyridine ring (at positions 2, 3, 4, or 8) shifts proton affinity and valence orbital populations, with 2-hydroxyquinoline exhibiting the most stable NH-tautomer owing to the cyclic amide structure formed by neighboring CO and NH groups [2]. The addition of a 2-amino group to 3-hydroxyquinoline further modifies this tautomeric landscape and introduces a second nitrogen donor into the chelation pocket, differentiating it from both 8-hydroxyquinoline (single N, single O donor set) and 2-aminoquinoline (no hydroxyl donor) [3].

Coordination chemistry Metal chelation Metalloprotein probe design

Antibacterial Activity Context: 3-Hydroxyquinoline Position-Specific Activity Deficit Highlights Value of Dual Substitution

In a comprehensive in vitro screen of hydroxyquinoline constitutional isomers against phytopathogenic bacteria (Xanthomonas oryzae pv. oryzae Xoo, X. axonopodis pv. citri Xac, Pectobacterium atrosepticum Pa) at 100 μg/mL, 3-hydroxyquinoline showed markedly weaker antibacterial activity compared to 8-hydroxyquinoline across all three strains: Xoo 94.12% vs. 96.19%, Xac 75.28% vs. 98.47%, and Pa 18.54% vs. 96.87% [1]. The dramatic reduction in activity against Pa (18.54% for 3-hydroxyquinoline vs. 96.87% for 8-hydroxyquinoline, a 5.2-fold difference) demonstrates that hydroxyl position alone is a critical determinant of biological activity within the quinoline scaffold. While 2-amino-3-hydroxyquinoline was not directly tested in this panel, the data establish that 3-hydroxy substitution alone is insufficient for broad-spectrum antibacterial potency, and that the addition of a 2-amino substituent—absent from all compounds in this comparative study—represents a structurally orthogonal modification that warrants independent evaluation [2].

Antimicrobial screening Agrochemical development Structure-activity relationship

Hydrogen Bond Donor Count of 2 vs. 1 Differentiates 2-Amino-3-hydroxyquinoline from All Mono-Substituted Quinoline Analogs

2-Amino-3-hydroxyquinoline possesses two hydrogen bond donors (HBD=2: from the 2-NH2 and 3-OH groups) and three hydrogen bond acceptors (HBA=3: quinoline N, 2-NH2 nitrogen, 3-OH oxygen), compared to HBD=1/HBA=2 for all three common mono-substituted analogs—2-aminoquinoline, 3-hydroxyquinoline, and 8-hydroxyquinoline [1]. The doubling of HBD count and 50% increase in HBA count directly impacts crystal packing, solubility in hydrogen-bonding solvents, and target engagement in biological systems where specific H-bond donor/acceptor patterns govern binding affinity [2]. For procurement decisions in medicinal chemistry or supramolecular materials research, this difference in hydrogen-bonding capacity is quantifiable and cannot be replicated by mono-substituted analogs.

Hydrogen bonding capacity Crystal engineering Supramolecular assembly

Application Scenarios Where 2-Amino-3-hydroxyquinoline Differentiation Directly Drives Research or Procurement Decisions


Metal Chelation Probe Design Requiring Ortho 1,2-N,O Coordination Geometry

In metalloprotein engineering or metal-sensor development where 1,2-ortho chelation (forming a five-membered chelate ring) is required—as opposed to the 1,4-chelation mode of 8-hydroxyquinoline—2-amino-3-hydroxyquinoline provides the necessary donor atom arrangement. The dual nitrogen donors (quinoline N and 2-NH2) plus the 3-OH oxygen create a distinct coordination environment predicted by computational studies to exhibit different metal ion selectivity compared to 8-hydroxyquinoline, which relies on the quinoline N paired with the 8-OH. [1]

CNS Drug Discovery Programs Requiring Modulated LogP and TPSA for Blood-Brain Barrier Penetration Tuning

With an XLogP3 of 1.5 and TPSA of 59.1 Ų, 2-amino-3-hydroxyquinoline falls within a physicochemical space distinct from 8-hydroxyquinoline (XLogP3=2.0, TPSA=33.1 Ų) and is closer to optimal CNS drug parameters. Researchers optimizing brain penetration in neurological disease programs can quantitatively select this scaffold when lower lipophilicity and higher polarity are desired compared to 8-hydroxyquinoline-based lead compounds. [2]

Crystal Engineering and Supramolecular Materials Requiring Enhanced Hydrogen Bond Networks

The doubled hydrogen bond donor count (HBD=2 vs. HBD=1 for all mono-substituted quinolines) and 50% greater acceptor count (HBA=3 vs. HBA=2) make 2-amino-3-hydroxyquinoline uniquely suited for applications in crystal engineering, co-crystal design, or supramolecular polymer assembly where multiple directional hydrogen bonds are required to achieve specific lattice architectures. This quantifiable increase in hydrogen-bonding capacity cannot be achieved with 2-aminoquinoline, 3-hydroxyquinoline, or 8-hydroxyquinoline individually. [3]

Antimicrobial Lead Optimization Evaluating Position-Specific Substitution Effects

In vitro data demonstrate that 3-hydroxy substitution alone confers poor antibacterial activity (particularly against Pectobacterium atrosepticum with only 18.54% inhibition at 100 μg/mL), whereas 8-hydroxy substitution achieves 96.87%. For antimicrobial lead optimization programs exploring the underexamined 2-amino-3-hydroxy substitution pattern, this compound serves as a key intermediate to evaluate whether the addition of a 2-amino group can rescue or modulate the weak intrinsic activity of the 3-hydroxyquinoline scaffold. [4]

Technical Documentation Hub

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